3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thia-azabicyclo octene structure, and a carboxylic acid group
Preparation Methods
The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the thia-azabicyclo octene structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Scientific Research Applications
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process . The anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 5-METHYL-1,3,4-THIADIAZOL-2-OL and 2-BROMO-5-METHYL-1,3,4-THIADIAZOLE Compared to these compounds, 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[42
Properties
Molecular Formula |
C19H18N4O4S3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N4O4S3/c1-10-21-22-19(30-10)29-9-12-8-28-17-14(16(25)23(17)15(12)18(26)27)20-13(24)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,20,24)(H,26,27) |
InChI Key |
JKSGJOGGZPWNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
Origin of Product |
United States |
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